Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is commonly synthesized through an esterification reaction. One typical method involves the esterification of 2-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation .
Industrial Production Methods
In industrial settings, the compound is often produced through a transesterification reaction. This involves reacting dimethyl glutarate with methanol in the presence of a transesterification catalyst. The reaction mixture is heated, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2-methylglutaric acid and methanol.
Reduction: It can be reduced to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Hydrolysis: 2-Methylglutaric acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of polyester resins, paints, coatings, adhesives, fibers, and plastics. .
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester depends on the specific application and reaction it is involved in. Generally, it acts as a reactant or intermediate in chemical reactions, participating in esterification, hydrolysis, reduction, and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: Similar in structure but lacks the methyl group on the carbon chain.
Dimethyl succinate: Another ester with a shorter carbon chain.
Dimethyl adipate: Similar ester with a longer carbon chain
Uniqueness
Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is unique due to the presence of the methyl group on the carbon chain, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
dimethyl 2-methylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKRUNHAVNSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884546 | |
Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14035-94-0, 33514-22-6 | |
Record name | 1,5-Dimethyl 2-methylpentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14035-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl methylglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (R)-2-methylglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033514226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL METHYLGLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728OFW5M9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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